Product packaging for Alloisoleucine, D-(Cat. No.:CAS No. 1509-35-9)

Alloisoleucine, D-

Cat. No.: B556073
CAS No.: 1509-35-9
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-CRCLSJGQSA-N
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Description

Contextualization within Stereoisomeric Amino Acid Metabolism

Amino acids, the fundamental units of proteins, can exist as stereoisomers – molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. vaia.com Isoleucine is one such amino acid that, due to its two chiral centers, can exist in four different stereoisomeric forms: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-alloisoleucine (2S, 3R), and D-alloisoleucine (2R, 3S). socratic.orgresearchgate.netgoogle.comnumberanalytics.com While L-isoleucine is the natural and most abundant form incorporated into proteins, the other stereoisomers, including D-alloisoleucine, play crucial roles in various metabolic pathways. socratic.orgnumberanalytics.com

The metabolism of stereoisomeric amino acids is a complex process. While organisms predominantly utilize L-amino acids for protein synthesis, the presence and function of D-amino acids are increasingly recognized. jst.go.jp D-amino acids can be found in various organisms and are involved in specific physiological functions. jst.go.jp The study of D-alloisoleucine's metabolism provides insights into the broader understanding of how organisms handle and utilize different stereoisomers of amino acids. For instance, in certain metabolic contexts, D-alloisoleucine can serve as a precursor for the synthesis of other amino acids.

Historical Trajectory and Evolving Paradigms in D-Alloisoleucine Research

Historically, research into isoleucine stereoisomers was foundational to understanding the principles of stereochemistry in amino acids. Early studies focused on the resolution and characterization of these isomers. acs.org The identification of all four stereoisomers of isoleucine laid the groundwork for subsequent investigations into their distinct biological roles. socratic.org

Initially, non-proteinogenic amino acids like D-alloisoleucine were often considered metabolic curiosities. However, with advancements in analytical techniques, their significance has become more apparent. Research has evolved from simple identification to exploring their roles in metabolic disorders, their potential as biomarkers, and their incorporation into bioactive peptides. A notable example is the detection of alloisoleucine (both L- and D-forms) in individuals with maple syrup urine disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids. nih.gov This has made the analysis of isoleucine stereoisomers a critical diagnostic tool.

More recently, research has expanded to investigate the presence and function of D-alloisoleucine in natural products and its potential applications in biotechnology and pharmacology. For example, D-alloisoleucine has been identified in antimicrobial peptides isolated from the skin of certain frog species. embopress.org Furthermore, methods for the efficient and stereochemically pure production of D-alloisoleucine are being developed, highlighting its growing importance as a valuable chemical compound. google.com

Fundamental Significance of D-Alloisoleucine as a Non-Proteinogenic Constituent

D-Alloisoleucine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for and incorporated into proteins during translation. google.comcymitquimica.com Its significance stems from its unique stereochemistry, which confers specific biological activities and makes it a valuable tool in various research areas.

The presence of D-alloisoleucine in natural products, such as certain antibiotics and antimicrobial peptides, underscores its functional importance beyond basic metabolism. embopress.orgbiosynth.com In these contexts, the inclusion of a non-proteinogenic amino acid can confer resistance to enzymatic degradation and enhance biological activity.

Furthermore, D-alloisoleucine serves as a crucial building block in the synthesis of specialized peptides and other pharmaceutical compounds. google.com Its distinct structure allows for the creation of novel molecules with tailored properties. The study of D-alloisoleucine and other non-proteinogenic amino acids continues to expand the toolkit of chemical biologists, enabling the design and synthesis of new bioactive molecules with diverse applications.

Data Tables

Table 1: Properties of D-Alloisoleucine

PropertyValue
IUPAC Name(2R,3S)-2-amino-3-methylpentanoic acid
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
CAS Number1509-35-9
AppearanceWhite to off-white powder
Melting Point291 °C (decomposes)
Optical Activity [α]20/D-38° in 6 M HCl

Sources: biosynth.comnih.govsigmaaldrich.com

Table 2: Stereoisomers of Isoleucine

NameConfiguration
L-Isoleucine(2S, 3S)
D-Isoleucine(2R, 3R)
L-Alloisoleucine(2S, 3R)
D-Alloisoleucine(2R, 3S)

Sources: socratic.orgresearchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B556073 Alloisoleucine, D- CAS No. 1509-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019590
Record name D-Alloisoleucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-35-9, 443-79-8, 3107-04-8
Record name D-Alloisoleucine
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Record name Alloisoleucine, D-
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Record name ALLOISOLEUCINE, D-
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Enantiomeric and Diastereomeric Considerations of D Alloisoleucine

Elucidation of Stereochemical Configuration and Relationship to L-Isoleucine

Isoleucine is an amino acid that possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). This results in the existence of four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S). google.comjst.go.jp D-alloisoleucine is a diastereomer of the naturally occurring L-isoleucine, meaning they have a different configuration at only one of the two chiral centers. acs.org Specifically, the "allo" designation signifies a different spatial arrangement at the β-carbon compared to the standard isoleucine structure.

The stereochemical relationship between these isomers is crucial for their biological recognition and function. While L-isoleucine is a common proteinogenic amino acid, D-alloisoleucine is considered a non-proteinogenic or "unnatural" amino acid. google.com The inversion of stereochemistry at the α-carbon, while the β-carbon retains the same configuration as L-isoleucine, gives D-alloisoleucine its unique properties. acs.orgnih.gov This structural difference is significant in various biological and chemical processes. For instance, in peptide synthesis, the distinct stereochemistry of D-alloisoleucine can be utilized to influence the resulting peptide's conformation and biological activity.

Compound NameStereochemical Configuration
L-Isoleucine(2S,3S)
D-Isoleucine(2R,3R)
L-Alloisoleucine(2S,3R)
D-Alloisoleucine(2R,3S)

Mechanisms of Epimerization and Racemization Affecting D-Alloisoleucine Chirality

The conversion of L-isoleucine to D-alloisoleucine occurs through a process called epimerization, which is the change in the stereochemistry at a single chiral center. Racemization, a related process, involves the conversion of an enantiomer into a mixture of both enantiomers. In the context of isoleucine, epimerization at the α-carbon is the primary mechanism for the formation of D-alloisoleucine from L-isoleucine. rsc.orgnih.gov

Enzymatic Processes Mediated by Amino Acid Racemases

Certain enzymes, known as amino acid racemases or epimerases, can catalyze the interconversion of amino acid stereoisomers. portlandpress.com A notable example is isoleucine 2-epimerase, found in bacteria such as Lactobacillus buchneri. uniprot.orgnih.govgenome.jpkek.jp This enzyme specifically catalyzes the epimerization of L-isoleucine to D-alloisoleucine and vice versa. uniprot.orgnih.govnih.gov Isoleucine 2-epimerase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. portlandpress.comnih.govnih.gov The PLP cofactor facilitates the acidification of the α-carbon, enabling the removal and re-addition of a proton, which leads to the inversion of the stereocenter. portlandpress.com

Studies have shown that this enzyme can also racemize other nonpolar amino acids like leucine (B10760876) and valine. uniprot.orgnih.govnih.gov The kinetic parameters of isoleucine 2-epimerase from L. buchneri have been determined, with a Km of 5.00 mM and a Vmax of 153 µmol·min-1·mg-1 for L-isoleucine, and a Km of 13.2 mM and a Vmax of 286 µmol·min-1·mg-1 for D-alloisoleucine. nih.govnih.gov Another amino acid racemase, discovered in Arabidopsis thaliana and designated as DAAR1, is involved in the biosynthesis of N-malonyl-d-allo-isoleucine and operates independently of PLP. pnas.org

Kinetic Parameters of Isoleucine 2-Epimerase from Lactobacillus buchneri
SubstrateKm (mM)Vmax (μmol·min-1·mg-1)
L-Isoleucine5.00153
D-Alloisoleucine13.2286

Non-Enzymatic Pathways of D-Alloisoleucine Formation

D-alloisoleucine can also be formed through non-enzymatic processes. One common method involves heating L-isoleucine in the presence of an acid, such as acetic acid, and a catalyst like salicylaldehyde. researchgate.netgoogle.com This chemical epimerization results in a mixture of L-isoleucine and D-alloisoleucine. researchgate.netrsc.org The process is driven by the abstraction of the α-proton, formation of a planar carbanion intermediate, and subsequent non-stereospecific reprotonation. rsc.org

This type of racemization can occur during sample preparation for amino acid analysis, for example, during acid hydrolysis of proteins, which can complicate the accurate determination of the original enantiomeric composition. researchgate.netacs.org The rate of racemization is influenced by factors such as temperature and pH. acs.org In geochronology, the ratio of D-alloisoleucine to L-isoleucine in ancient biological samples is used as a dating method, as the racemization process occurs over geological timescales.

Influence of Side Chain Chirality on D-Alloisoleucine Conformation and Function

The specific stereochemistry of the side chain in D-alloisoleucine has a significant impact on its three-dimensional conformation and, consequently, its biological function. While the inversion at the α-carbon in D-amino acids generally leads to a mirrored conformational preference compared to their L-counterparts, the additional chiral center in the side chain of isoleucine introduces further complexity. researchgate.netoup.comnih.govnih.gov

Biochemical Pathways and Metabolic Interconnections of D Alloisoleucine

Origin and Catabolism within Branched-Chain Amino Acid Metabolism

The metabolic origin of D-Alloisoleucine is intrinsically linked to the catabolism of the essential amino acid L-Isoleucine. The initial step in the breakdown of branched-chain amino acids (BCAAs), including L-Isoleucine, is a reversible transamination reaction. frontiersin.org This process is catalyzed by the enzyme branched-chain aminotransferase (BCAT), which transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-ketoacid (BCKA). frontiersin.orgnih.gov

In the case of L-Isoleucine, this reaction produces (S)-3-methyl-2-oxopentanoate, also known as S-ketomethylvalerate. nih.gov D-Alloisoleucine arises as an epimer of L-Isoleucine, formed as a side reaction during this reversible transamination process. nih.gov The subsequent and typically irreversible step in BCAA catabolism is the oxidative decarboxylation of the BCKAs, a reaction carried out by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. frontiersin.orgnih.gov Impairments in the BCKDH complex can lead to an accumulation of BCKAs and consequently an increase in the formation of alloisoleucine. nih.gov

Table 1. Key Enzymes in the Initial Steps of Branched-Chain Amino Acid Catabolism.
EnzymeAbbreviationFunctionReversibility
Branched-Chain AminotransferaseBCATCatalyzes the transfer of an amino group from BCAAs to form branched-chain α-ketoacids (BCKAs).Reversible
Branched-Chain α-Ketoacid Dehydrogenase ComplexBCKDHCatalyzes the irreversible oxidative decarboxylation of BCKAs.Irreversible

Role in Microorganismal Metabolic and Regulatory Networks

While D-Alloisoleucine itself is an intermediate, its derivatives play significant roles in the metabolic and regulatory networks of microorganisms, particularly in mediating interactions. One notable example is N-acetyl-D-alloisoleucine (NAD), a metabolite produced by the bacterium Bacillus subtilis. This compound has been identified as a potent inhibitor of the fungus Fusarium asiaticum, the causative agent of strawberry black root rot. mdpi.com

Research has demonstrated that N-acetyl-D-alloisoleucine exhibits a significant inhibitory effect on the growth of F. asiaticum, with an inhibition rate of up to 69.45%. mdpi.com Electron microscopy revealed that treatment with this compound caused the fungal mycelia to appear shriveled and deformed, indicating a disruption of its normal formation and metabolic function. mdpi.com By inhibiting a pathogenic fungus, N-acetyl-D-alloisoleucine demonstrates how a D-Alloisoleucine derivative can interfere with the metabolic and developmental networks of a competing microorganism, highlighting its role in microbial ecology and biological control. mdpi.com

Table 2. Inhibitory Effects of N-acetyl-D-alloisoleucine on Fusarium asiaticum.
CompoundProducing OrganismTarget OrganismObserved EffectReported Inhibition Rate
N-acetyl-D-alloisoleucineBacillus subtilis S-16Fusarium asiaticum CM-1Inhibition of mycelium formation; shriveled and deformed mycelia.Up to 69.45%

Involvement in the Biosynthesis of Secondary Metabolites (e.g., Actinomycins)

D-Alloisoleucine serves as a key building block in the biosynthesis of certain complex secondary metabolites, most notably the actinomycins. Actinomycins are a class of chromopeptide lactone antibiotics produced by various species of Streptomyces. nih.gov Studies utilizing radiolabeled isoleucine stereoisomers have established that D-Alloisoleucine can function as a direct precursor in the biogenesis of actinomycin (B1170597). nih.govnih.gov

Specifically, L-Isoleucine appears to be the primary source for the formation of D-Alloisoleucine, which is then incorporated into the actinomycin structure. nih.govnih.gov The actinomycin molecule contains two pentapeptide lactone rings, and D-Alloisoleucine can be used for the synthesis of the D-isoleucine and N-methyl-L-alloisoleucine residues found within these rings. nih.govnih.gov This incorporation is a critical step in the assembly of the final bioactive compound by the large non-ribosomal peptide synthetase (NRPS) machinery encoded within the actinomycin biosynthetic gene cluster. mdpi.com

Table 3. Precursor Roles of Isoleucine Stereoisomers in Actinomycin Biosynthesis.
PrecursorIncorporated AsProducing Organism Example
L-IsoleucineD-AlloisoleucineStreptomyces antibioticus
D-AlloisoleucineD-Isoleucine, N-methyl-L-alloisoleucineStreptomyces antibioticus

Formation of N-Acetylated Amino Acid Conjugates Involving D-Alloisoleucine

D-Alloisoleucine can undergo conjugation through N-acetylation to form N-acetyl-D-alloisoleucine. nih.govachemblock.com This derivative has been identified both as a microbially produced antifungal agent and as a metabolite detected in human studies, particularly in relation to inborn errors of metabolism. mdpi.commdpi.com

In the context of human biochemistry, N-acetylated amino acid conjugates have been detected in the urine of individuals with conditions like Maple Syrup Urine Disease (MSUD), a disorder characterized by the inability to properly break down BCAAs. mdpi.com Studies investigating these conjugates in MSUD have suggested a non-enzymatic origin, potentially forming from the reaction of 2-keto acids and ammonia. mdpi.com Furthermore, N-acetyl-D-alloisoleucine has been identified as a metabolic product of Bacillus subtilis, where it functions as an antibacterial and antifungal compound. mdpi.com

Table 4. Chemical Properties of N-acetyl-D-alloisoleucine.
PropertyValue
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
CAS Number54831-20-8
IUPAC Name(2R,3S)-2-acetamido-3-methylpentanoic acid

Advanced Analytical Methodologies for D Alloisoleucine Detection and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of D-Alloisoleucine. This powerful technique is essential for distinguishing it from its isomers, a common challenge in biochemical analysis. The detection of D-Alloisoleucine is particularly significant as it is considered a pathognomonic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. clinicforspecialchildren.orgnih.govrevvity.comnih.gov In typical MS/MS assays without chromatographic separation, D-Alloisoleucine cannot be differentiated from isobaric amino acids such as leucine (B10760876), isoleucine, and 3-hydroxyproline. revvity.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry offers a robust platform for these analyses. nih.gov Various chromatographic columns, including mixed-mode and C18 columns, have been successfully employed to achieve the necessary separation. lcms.cznih.gov For instance, one method utilizes a mixed-mode column with a volatile mobile phase, enabling the quantification of 47 amino acids in a single run, including the specific separation of leucine, isoleucine, and alloisoleucine, without the need for derivatization or ion-pairing reagents. lcms.cz

Table 1: LC-MS/MS Method Parameters

Parameter Description Source
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov
Column Acquity™ BEH C(18) (100 × 2.1 mm, 1.7 μm) nih.gov
Mobile Phase A Water with 0.1% formic acid and 0.01% heptafluorobutyric acid mdpi.com
Mobile Phase B Acetonitrile with 0.1% formic acid and 0.01% heptafluorobutyric acid mdpi.com

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | revvity.comnih.gov |

Second-Tier Screening Strategies for Isobaric Amino Acid Differentiation

The primary challenge in quantifying D-Alloisoleucine is its isobaric nature with other branched-chain amino acids (BCAAs) like leucine and isoleucine. clinicforspecialchildren.orgnih.govelsevier.com Standard newborn screening for MSUD often relies on measuring the total concentration of these BCAAs, which can lead to false-positive results, especially in newborns receiving total parenteral nutrition. clinicforspecialchildren.orgnih.govelsevier.com

To enhance the specificity of MSUD screening, LC-MS/MS methods have been developed as a crucial second-tier test. clinicforspecialchildren.orgelsevier.com This approach allows for the chromatographic separation of D-Alloisoleucine from its isomers before detection by mass spectrometry. revvity.com The presence of D-Alloisoleucine is the definitive marker for MSUD. clinicforspecialchildren.orgnih.govrevvity.com The implementation of this second-tier testing strategy significantly reduces the rate of false positives, thereby minimizing unnecessary anxiety for families and reducing follow-up costs. nih.govmdpi.comelsevier.comsemanticscholar.org In studies of newborn screening samples, D-Alloisoleucine was undetectable or below 6.5 µmol/L in false-positive cases, whereas it was significantly elevated in all confirmed MSUD patients. mdpi.com

Development of Rapid and Sensitive Quantification Assays

The clinical need for accurate and timely diagnosis and monitoring of MSUD has driven the development of rapid and sensitive quantification assays for D-Alloisoleucine. nih.govmdpi.com Modern UPLC-MS/MS methods can quantify BCAAs within a five-minute analysis. nih.gov These assays demonstrate high sensitivity, with limits of quantification (LOQ) as low as 2.0 µM, which is critical since D-Alloisoleucine is typically absent or present in very low concentrations (<2 µM) in healthy individuals. nih.gov

These assays are validated for clinical use, showing excellent linearity over a wide range of concentrations and high precision. nih.gov For example, one validated method reported intra- and interassay imprecision (mean CVs) ranging from 1.8% to 7.4% and recovery from 91% to 129% for D-Alloisoleucine and other BCAAs. nih.govelsevier.com The development of such robust assays is vital not only for initial diagnosis via newborn screening but also for routine monitoring of MSUD patients undergoing treatment. mdpi.comsemanticscholar.org

Table 2: Performance Characteristics of a Rapid LC-MS/MS Assay for D-Alloisoleucine

Parameter Value Source
Limit of Detection (LOD) 0.60 µM nih.gov
Limit of Quantification (LOQ) 2.0 µM nih.gov
Linear Range 2.0–1500 µM nih.gov
Assay Precision (CV%) 4–10% nih.gov
Recovery (at 2x dilution) 93% nih.gov

| Analysis Time | ~5 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the enantioselective analysis of amino acids, including the diastereomers D-Alloisoleucine and L-Isoleucine. researchgate.net This method is particularly useful in astrochemical studies for analyzing the composition of meteorites, where the presence and enantiomeric excess of amino acids can provide insights into prebiotic chemistry. researchgate.netresearchgate.net

For GC-MS analysis, amino acids are typically derivatized to increase their volatility. researchgate.net An enantioselective capillary column, such as Chirasil-Dex, is then used to separate the different stereoisomers. researchgate.net The subsequent mass spectrometric detection allows for the identification and quantification of each enantiomer and diastereomer. This technique has been successfully used to determine the enantiomeric excess of L-isoleucine and D-alloisoleucine in various meteorite samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for the definitive stereochemical assignment of isoleucine and allo-isoleucine. nih.govrsc.org Both ¹H and ¹³C NMR can be used to differentiate between the diastereomers by analyzing the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. nih.govrsc.orgresearchgate.net

Studies have shown distinct differences in the NMR spectra of these isomers. In the ¹H NMR spectrum, the α-CH proton of a D-allo-isoleucine residue typically has a higher chemical shift compared to the α-CH protons of L-isoleucine residues. researchgate.net Conversely, in the ¹³C NMR spectrum, the α-CH carbon of D-allo-isoleucine exhibits a lower chemical shift than that of the L-isoleucine residues. researchgate.net This simple and direct analysis allows for the estimation of epimerization during chemical reactions, such as peptide synthesis. nih.govrsc.org

Table 3: Comparative NMR Chemical Shifts (ppm) for Isoleucine Diastereomers

Nucleus D-Allo-isoleucine Residue L-Isoleucine Residues Source
¹H (α-CH) 4.36 4.03 - 4.29 researchgate.net

| ¹³C (α-CH) | 56.8 | 57.3 - 57.9 | researchgate.net |

Optimization of Sample Preparation Protocols for Biological Matrices

The accuracy and reliability of D-Alloisoleucine quantification heavily depend on the optimization of sample preparation protocols, especially from complex biological matrices like dried blood spots (DBS) and plasma. revvity.comnih.govnih.gov The primary goal is to efficiently extract the target analytes while minimizing matrix effects that can interfere with LC-MS/MS analysis. nih.govlcms.cz

A common procedure for DBS samples involves punching a small disk (e.g., 3/16-inch or 3 mm) from the blood spot. nih.govnih.govelsevier.com The amino acids are then extracted using a solvent mixture, typically methanol and water, which also contains isotopically labeled internal standards for accurate quantification. nih.govrevvity.comnih.govelsevier.com Following extraction, the solvent is evaporated, often under a stream of nitrogen, and the dried residue is reconstituted in a mobile phase suitable for injection into the LC-MS/MS system. nih.govrevvity.comnih.govelsevier.com For plasma samples, a simple protein precipitation step is often sufficient before direct injection of the supernatant. lcms.cz These streamlined protocols are designed to be rapid and require minimal sample volume, making them ideal for high-throughput clinical settings like newborn screening. nih.gov

Clinical and Diagnostic Implications of D Alloisoleucine Levels

D-Alloisoleucine as a Pathognomonic Biomarker for Maple Syrup Urine Disease (MSUD)

D-Alloisoleucine is recognized as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. researchgate.netscispace.comresearchgate.net MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is essential for the metabolism of the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine. testcatalog.orgdovepress.com This deficiency leads to the accumulation of BCAAs and their corresponding α-ketoacids in bodily fluids. scielo.br The presence of D-Alloisoleucine, which is derived from L-isoleucine, is a highly specific and sensitive indicator for all forms of MSUD. medscape.comnih.gov In individuals without the disease, D-Alloisoleucine is typically absent or found at nearly undetectable levels. testcatalog.org Its detection is therefore diagnostic for MSUD. testcatalog.orgmedscape.com

Newborn screening (NBS) programs are critical for the early diagnosis of MSUD, which allows for prompt treatment to prevent severe outcomes like intellectual disability, coma, and death. medscape.comresearchgate.net Initial screening in newborns, typically performed 24-48 hours after birth, uses tandem mass spectrometry (MS/MS) to detect elevated concentrations of total BCAAs. researchgate.netmedscape.com However, this first-tier test measures the combined concentration of several isobaric amino acids (compounds with the same mass), including leucine, isoleucine, D-Alloisoleucine, and hydroxyproline. researchgate.netmdpi.com

Due to the limitations of the initial screening, the detection of D-Alloisoleucine is employed as a crucial second-tier test. testcatalog.orgnih.gov When a first-tier screen shows elevated BCAAs, a more specific analysis is performed on the same dried blood spot specimen to quantify D-Alloisoleucine. testcatalog.orgscielo.br A plasma level of D-Alloisoleucine greater than 5 μmol/L is considered a sensitive and specific diagnostic marker for MSUD. medscape.comnih.gov This two-step approach significantly improves the accuracy of MSUD diagnosis in newborns, helps differentiate true cases from false positives, and ensures that affected infants receive immediate, life-saving treatment. testcatalog.orgnih.gov In diagnosed MSUD patients, D-Alloisoleucine levels can be significantly elevated; one study noted a mean value of 85 µmol/L in a cohort of nine diagnosed newborns. scielo.br

A primary challenge in screening for MSUD is that standard first-tier tandem mass spectrometry (MS/MS) cannot differentiate D-Alloisoleucine from its isobaric isomers—leucine and isoleucine—or other isobaric compounds like hydroxyproline. researchgate.netmdpi.comnih.govmdpi.com This lack of specificity can lead to a high number of false-positive results. researchgate.netnih.gov For instance, infants receiving total parenteral nutrition (TPN), which is often rich in BCAAs, may show elevated levels of these amino acids, triggering a false alarm for MSUD. testcatalog.orgacs.org Benign conditions such as hydroxyprolinemia can also cause elevations in the combined amino acid signal. mdpi.com

To overcome this, more advanced analytical methods are required for second-tier testing. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method that separates the isobaric compounds chromatographically before detection by the mass spectrometer. scielo.brnih.govmdpi.com This technique allows for the precise quantification of D-Alloisoleucine, distinguishing it from leucine, isoleucine, and hydroxyproline. researchgate.netmdpi.com The implementation of LC-MS/MS as a second-tier test has been shown to reliably identify all tested MSUD patients and significantly reduce false-positive rates, thereby preventing unnecessary anxiety for families and reducing follow-up costs. mdpi.comnih.gov

The management of MSUD primarily involves strict dietary restriction of BCAAs to prevent their accumulation and subsequent neurotoxicity. testcatalog.orgscielo.br Regular monitoring of BCAA concentrations, including D-Alloisoleucine, is essential for managing the treatment of MSUD patients. testcatalog.orgscielo.br Since leucine, isoleucine, and valine are essential amino acids, dietary therapy requires frequent adjustments to ensure metabolic stability while supporting normal growth and development. testcatalog.org

The level of D-Alloisoleucine serves as a reliable biomarker for assessing the effectiveness of the dietary intervention and the patient's metabolic status. researchgate.netscielo.br Consistent monitoring of its concentration in blood allows clinicians to make necessary adjustments to the patient's diet to maintain BCAA levels within a target therapeutic range. testcatalog.org This careful management is crucial for preventing episodes of metabolic decompensation, which can lead to severe neurological damage. scielo.br

Table 1: Comparative Amino Acid Concentrations in MSUD Diagnosis (Note: Values are compiled from multiple studies and represent typical findings. Ranges can vary based on the specific MSUD variant, age, and metabolic state.)

BiomarkerHealthy Controls (µmol/L)MSUD Patients (at diagnosis) (µmol/L)
D-Alloisoleucine Undetectable to < 2.0 medscape.commdpi.com> 5.0 (often significantly higher, e.g., mean of 85) scielo.brmedscape.com
Leucine 72 ± 27 mdpi.comMean of 971 scielo.br
Isoleucine 37 ± 19 mdpi.comMean of 204 scielo.br
Valine 98 ± 46 mdpi.comMean of 305 scielo.br

Differential Metabolic Perturbations Involving D-Alloisoleucine in Other Pathologies

While D-Alloisoleucine is primarily known for its role in MSUD, its metabolic pathway is also of interest in other conditions involving dysregulation of branched-chain amino acid metabolism.

Elevated levels of circulating BCAAs are a known metabolic signature in obesity and have been linked to comorbidities such as insulin (B600854) resistance. nih.govnih.gov Research has explored whether D-Alloisoleucine is also affected in obesity, which could indicate impairments in the BCKDH complex similar to those in MSUD. nih.gov

A study investigating two different rat models of obesity yielded distinct findings. nih.govnih.gov In genetically obese Zucker rats, which have known impairments in BCKDH activity in fat and other tissues, plasma D-Alloisoleucine levels were 238% higher than in their lean counterparts. nih.govnih.gov This increase was greater than the elevation observed for other BCAAs (107–124%). nih.gov In contrast, in diet-induced obese (DIO) rats, where impaired BCKDH function in fat is compensated by higher activity in the liver, there was no significant change in D-Alloisoleucine levels, even though other BCAAs were elevated. nih.govnih.gov

These findings suggest that elevated D-Alloisoleucine is not a universal feature of obesity but may be specific to cases involving a global impairment of BCKDH function. nih.govnih.gov The accumulation of BCAAs and their byproducts, like branched-chain ketoacids (BCKAs), can increase oxidative stress and mitochondrial dysfunction, which are factors that contribute to obesity-related comorbidities. nih.govnih.gov Therefore, identifying obese individuals with elevated D-Alloisoleucine could be important for understanding their specific metabolic phenotype and associated health risks. nih.govnih.gov

Table 2: Plasma Amino Acid Changes in Obesity Rat Models

Amino AcidDiet-Induced Obese (DIO) Rats (% change vs. lean)Genetically Obese Zucker Rats (% change vs. lean)
D-Alloisoleucine No significant change nih.govnih.gov+238% nih.govnih.gov
Isoleucine +66% nih.govnih.gov+124% nih.govnih.gov
Leucine +15% nih.govnih.gov+107% nih.govnih.gov
Valine +35% nih.govnih.gov+111% nih.govnih.gov

Amino acids are fundamental to cellular function, serving as building blocks for proteins and as energy sources. nih.gov Consequently, disorders of amino acid metabolism are linked to a wide range of pathological conditions beyond rare inborn errors like MSUD. nih.gov

Alterations in amino acid metabolism are increasingly recognized as features of complex diseases. For example, defects in BCAA catabolism have been identified as a metabolic signature in heart failure, where the accumulation of BCAAs and BCKAs contributes to mitochondrial dysfunction and cardiac damage. ahajournals.org In oncology, tumor cells often exhibit altered amino acid metabolism to support their rapid growth and proliferation, a characteristic that can be exploited for therapeutic strategies. nih.gov Elevated levels of aromatic amino acids, such as phenylalanine and tyrosine, are associated with insulin resistance, inflammation, and increased cardiovascular risk in individuals with obesity. frontiersin.org Furthermore, dysregulation of amino acid levels is also observed in other conditions, including chronic kidney disease. nih.gov The study of specific metabolites like D-Alloisoleucine fits into this broader context of using amino acid profiles as biomarkers to understand disease mechanisms, identify patient subgroups, and monitor therapeutic responses. nih.govahajournals.org

Pharmacological and Therapeutic Research Endeavors Involving D Alloisoleucine

Exploration of D-Alloisoleucine and its Derivatives as Bioactive Agents

D-Alloisoleucine, a stereoisomer of the common amino acid L-isoleucine, has been identified as a bioactive agent with potential applications stemming from its unique chemical structure. Its derivatives are also being actively investigated to understand their therapeutic promise.

D-Alloisoleucine has been recognized as an antimicrobial agent. nih.gov It is utilized in the laboratory synthesis of various antimicrobial peptides, which are short chains of amino acids that can kill or inhibit the growth of microorganisms. sigmaaldrich.com The antimicrobial properties of D-amino acids, in general, are attributed to several mechanisms. One significant mechanism involves their incorporation into the peptidoglycan layer of bacterial cell walls. This integration disrupts the natural structure and integrity of the cell wall, which can lead to bacterial cell death. nih.gov

Additionally, D-Alloisoleucine may function as a precursor for the biosynthesis of actinomycins, a class of potent antibiotics. d-aminoacids.com The compound has also been observed to inhibit the activity of aminotransferases, enzymes crucial for various metabolic processes in microorganisms. nih.gov

Table 1: Summary of Researched Antimicrobial Properties of D-Alloisoleucine

Property Description Source(s)
Direct Antimicrobial Activity D-Alloisoleucine is classified as an antimicrobial agent. nih.gov
Peptide Synthesis Used as a building block in the synthesis of antimicrobial peptides. sigmaaldrich.com
Precursor Role May serve as a precursor in the biogenesis of actinomycin (B1170597) antibiotics. d-aminoacids.com

| Enzyme Inhibition | Exhibits an inhibitory effect on aminotransferase activity in microorganisms. | nih.gov |

The specific immunomodulatory effects of D-Alloisoleucine have not been extensively detailed in scientific literature. However, the broader class of D-amino acids has been shown to interact with the immune system. For instance, certain D-amino acids can be oxidized by the enzyme D-amino acid oxidase (DAAO), which is present in immune cells like neutrophils. This process generates hydrogen peroxide, which is part of the bactericidal mechanism within phagosomes. d-aminoacids.com Furthermore, some bacterial D-amino acids can modulate the innate immune response in the upper airways. d-aminoacids.com While these general mechanisms for D-amino acids are known, direct research into the immunomodulatory potential of D-Alloisoleucine remains a developing area.

Direct evidence for the neurobiological effects or neuroprotective roles of D-Alloisoleucine is limited. However, studies on other D-amino acids have revealed significant activity within the central nervous system. D-serine, for example, is a well-known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission. nih.govnih.gov Other D-amino acids, such as D-aspartate, also function as neurotransmitters. mdpi.com In mouse brain tissue, D-Alloisoleucine has been detected at low total levels but with a high percentage of the D-enantiomeric form relative to its L-counterpart, suggesting a potential, though currently undefined, biological role. nih.gov The accumulation of alloisoleucine (in its L-form) is a known pathognomonic marker for Maple Syrup Urine Disease, a metabolic disorder that can lead to severe neurological damage if untreated. researchgate.netresearchgate.net However, specific research into the neuroprotective capabilities of D-Alloisoleucine itself is not yet established.

N-Acetyl-D-Alloisoleucine in Plant Pathogen Control and Disease Resistance

A derivative of D-Alloisoleucine, N-Acetyl-D-Alloisoleucine (NAD), has been identified as a potent agent in the control of plant pathogens, specifically in strawberry black root rot caused by the fungus Fusarium asiaticum. nih.gov NAD was identified from the metabolic products of Bacillus subtilis S-16, a bacterium with known antifungal properties. researchgate.net

Research has demonstrated that NAD significantly inhibits the growth of F. asiaticum, with an inhibition rate of up to 69.45%. nih.govresearchgate.net Microscopic examination revealed that NAD treatment caused the fungal mycelia to appear shriveled and deformed, indicating it disrupts mycelium formation. nih.gov

Beyond its direct antifungal activity, NAD also enhances disease resistance in the host plant. Studies on strawberry plants showed that treatment with NAD activated the expression of defense-related genes, particularly NPR1 and PDF1. nih.govresearchgate.net This upregulation suggests that NAD primes the plant's innate immune system, leading to a more robust defense response against fungal infection. nih.gov In prevention experiments, the disease control rate of NAD was found to be 69.75%, demonstrating its potential as an effective biocontrol agent for managing this significant agricultural disease. researchgate.netnih.gov

Table 2: Effects of N-Acetyl-D-Alloisoleucine (NAD) on Strawberry Black Root Rot

Parameter Observation Finding Source(s)
Fungal Inhibition Growth of Fusarium asiaticum NAD exhibited an inhibition rate of up to 69.45%. nih.govresearchgate.net
Mycelial Morphology Microscopic appearance of fungal mycelia after NAD treatment Mycelia appeared shriveled and deformed. nih.gov
Plant Gene Expression Relative expression of defense-related genes (NPR1, PDF1) in strawberry roots Genes were markedly upregulated after NAD treatment. nih.govresearchgate.net

| Disease Control | Efficacy in preventing strawberry black root rot | Achieved a control rate of 69.75% in prevention experiments. | researchgate.netnih.gov |

Synthetic Strategies and Chemical Derivatization of D Alloisoleucine

Stereoselective Synthesis of D-Alloisoleucine and its Analogues

The synthesis of D-alloisoleucine, an uncommon α-amino acid, has been approached through several distinct stereoselective strategies. These methods aim to control the specific three-dimensional arrangement of the molecule, which is crucial for its biological and chemical properties.

One primary route begins with the more common amino acid, L-isoleucine. This method is based on the stereospecific inversion of the configuration at the C-2 stereogenic carbon of L-isoleucine, directly converting it to D-alloisoleucine. rsc.org A second approach involves the acetylation of L-isoleucine, which leads to epimerization at the C-2 carbon. This process results in a mixture of L-isoleucine and D-alloisoleucine, which then requires separation. rsc.org

A different synthetic pathway utilizes (S)-2-methylbutan-1-ol as the starting material to create an epimeric mixture of L-isoleucine and D-alloisoleucine, which is subsequently resolved. rsc.org Furthermore, advanced stereoselective methods have been developed for creating analogues of D-alloisoleucine, such as fluorinated versions. For instance, the diastereoselective synthesis of Boc-protected 5,5,5-trifluoro-D-allo-isoleucine has been achieved using an Evans auxiliary. uef.fi A practical route for the synthesis of (2R,3S)-5,5,5-trifluoro-allo-isoleucine has also been developed, demonstrating the versatility of modern synthetic techniques in creating complex analogues. beilstein-journals.org

These varied approaches highlight the chemical ingenuity required to produce enantiomerically pure D-alloisoleucine and its derivatives for further application.

Table 1: Overview of Synthetic Routes to D-Alloisoleucine

Starting Material Key Strategy Product
L-Isoleucine Stereospecific inversion of C-2 carbon D-Alloisoleucine
L-Isoleucine Acetylation and epimerization at C-2 Mixture of L-Isoleucine and D-Alloisoleucine
(S)-2-methylbutan-1-ol Multi-step synthesis Epimeric mixture of L-Isoleucine and D-Alloisoleucine

Diastereomeric Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of D-alloisoleucine. Since some synthetic routes produce mixtures of stereoisomers, effective resolution techniques are essential. rsc.org Diastereomeric resolution is a common strategy where a mixture of enantiomers is reacted with a pure chiral resolving agent to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by methods like recrystallization or chromatography. wikipedia.org

One established method for resolving the mixture of L-isoleucine and D-alloisoleucine is through enzymatic resolution. Specifically, the enzyme hog kidney acylase is used to selectively process one of the stereoisomers, allowing for the separation of the desired D-alloisoleucine. rsc.org Another enzymatic method involves the use of a D-hydantoinase, which can stereoselectively hydrolyze D-isoleucine hydantoin from a diastereomeric mixture, a process that can be adapted for D-alloisoleucine production. google.com

Chromatographic techniques are also powerful tools for separating isoleucine stereoisomers. High-performance liquid chromatography (HPLC) using chiral columns or chiral resolution labeling reagents can effectively separate the four stereoisomers of isoleucine (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine). jst.go.jpnih.gov For example, a novel chiral labeling reagent, L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide), has been used to separate isoleucine stereoisomers on a pentabromobenzyl-modified silica gel (PBr) column. jst.go.jpnih.gov The formation of these covalently bonded diastereomers allows for their separation based on differences in their physicochemical properties, such as polarity and lipophilicity. thieme-connect.de

Table 2: Resolution Techniques for D-Alloisoleucine

Technique Principle Key Reagent/Component
Enzymatic Resolution Stereoselective enzymatic reaction Hog kidney acylase; D-hydantoinase
Diastereomeric Recrystallization Separation of diastereomers based on different physical properties (e.g., solubility) Chiral resolving agent

D-Alloisoleucine in Peptide Synthesis and Peptidomimetic Design

D-Alloisoleucine is a valuable building block in peptide synthesis. sigmaaldrich.com The incorporation of non-proteinogenic amino acids like D-alloisoleucine into peptide chains is a key strategy in the design of peptidomimetics. nih.govlongdom.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability, better bioavailability, and increased receptor affinity and selectivity. longdom.org

The presence of a D-amino acid, such as D-alloisoleucine, can significantly alter the conformational properties of a peptide. This change can protect the peptide from degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. The unique stereochemistry of D-alloisoleucine can also induce specific secondary structures (e.g., turns or helices) or disrupt existing ones, which can be crucial for modulating biological activity. nih.gov

In peptidomimetic design, D-alloisoleucine can be used to probe structure-activity relationships. By systematically replacing an L-amino acid in a bioactive peptide with D-alloisoleucine, researchers can identify key residues responsible for bioactivity. longdom.org For example, D-alloisoleucine has been utilized in the synthesis of conjugates with epi-jasmonic acid and various antimicrobial peptides. sigmaaldrich.com Its incorporation is a strategic choice to enhance the properties of the resulting molecule. biosynth.com

Development of D-Alloisoleucine for Pharmaceutical Intermediate Applications

D-Alloisoleucine serves as a crucial pharmaceutical intermediate, which is a compound that acts as a starting material or building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from its specific stereochemical structure, which can be essential for the biological activity of the final drug product.

The development of D-alloisoleucine for these applications is driven by the need for structurally complex and stereochemically defined molecules in drug discovery. It is used in the synthesis of various complex molecules, including certain antibiotics and other bioactive compounds. For instance, it was transformed into the γ-amino acid isostatine, a component of some natural products. rsc.org The biogenetic origin of D-isoleucine residues in actinomycins, a class of polypeptide antibiotics, has been studied, highlighting the importance of such unusual amino acids in nature's own drug design. nih.gov

The synthesis of D-alloisoleucine and its analogues is often a key step in the total synthesis of larger, more complex target molecules. Its role as an intermediate allows for the introduction of a specific chiral center, which might be difficult to install otherwise. As the demand for enantiomerically pure and complex drugs grows, the importance of specialized intermediates like D-alloisoleucine in the pharmaceutical industry continues to increase.

Emerging Research Applications and Future Perspectives

Integration of D-Alloisoleucine Profiling in Systems Biology and Metabolomics

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data sets, including genomics, proteomics, and metabolomics. nih.gov Metabolomics, specifically, provides a functional readout of the cellular state by quantifying the complete set of small-molecule metabolites. nih.gov Within this framework, the profiling of D-Alloisoleucine represents a niche but potentially significant area of investigation.

The integration of D-Alloisoleucine into metabolomic and systems biology workflows is predicated on its status as a non-standard amino acid. Its presence, absence, or altered concentration can serve as a highly specific biomarker, reflecting unique physiological or pathological states. While its diastereomer, L-Alloisoleucine, is found in trace amounts in healthy individuals, it is notably elevated in those with maple syrup urine disease. wikipedia.org Profiling for D-Alloisoleucine could thus offer insights into metabolic pathways and cellular functions affected by genetic and environmental factors. nih.gov The development of high-throughput analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for generating the data needed for this type of analysis. nih.gov

Table 1: Key Concepts in D-Alloisoleucine Profiling

Concept Description Relevance to D-Alloisoleucine
Metabolomics The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Provides the analytical framework to detect and quantify D-Alloisoleucine in biological samples.
Systems Biology An approach to understand the larger picture of biological systems by studying the relationships and interactions between various parts of a biological system. nih.gov D-Alloisoleucine data can be integrated with other 'omics' data to model and understand complex disease states or metabolic pathways.
Biomarker Discovery The process of identifying molecules that are indicative of a specific biological state, such as a disease. As a rare amino acid, the presence of D-Alloisoleucine could be a highly specific biomarker for certain metabolic disorders or exposures.

| Phenotypic Readout | Metabolites are considered a direct signature of an organism's phenotype at a functional level. nih.gov | Measuring D-Alloisoleucine levels provides a snapshot of a specific aspect of the cellular phenotype. |

Application of D-Alloisoleucine Racemization in Geochronological Dating

One of the most established applications of D-Alloisoleucine is in the field of geochronology, specifically through a method known as amino acid racemization (AAR) dating. researchgate.net This technique is used to estimate the age of fossilized biological materials in paleobiology, archaeology, and sedimentary geology. wikipedia.org

The principle behind AAR dating is based on the chemical process of epimerization. Living organisms almost exclusively synthesize and use L-isomers of amino acids to build proteins. researchgate.net After an organism dies, the L-isoleucine contained within its proteins begins to slowly and spontaneously convert to its diastereomer, D-Alloisoleucine. icr.org This conversion process, called epimerization, continues until a state of dynamic equilibrium is reached. researchgate.net

The extent of this conversion is measured as the ratio of D-Alloisoleucine to L-isoleucine (often abbreviated as the A/I or D/L ratio). wikipedia.orgyork.ac.uk By measuring this ratio in a fossil and knowing the rate at which the reaction occurs, scientists can estimate the time that has passed since the organism's death. icr.org The rate of epimerization is highly dependent on environmental factors, particularly temperature; therefore, samples from a region with a similar temperature history can be compared to establish a relative timeline. york.ac.ukwhiterose.ac.uk This method is particularly useful for dating materials from the Quaternary period. wikipedia.orgyork.ac.uk

Table 2: Principles of D-Alloisoleucine Racemization Dating

Principle Description
Basis of Method Spontaneous conversion (epimerization) of L-isoleucine to D-Alloisoleucine in proteins after death. researchgate.neticr.org
Measured Parameter The ratio of D-Alloisoleucine to L-isoleucine (A/I or D/L ratio). wikipedia.org
Materials Dated Fossil specimens such as shells, bones, and teeth. researchgate.neticr.org
Analytical Technique Typically involves sample hydrolysis followed by chromatographic separation (e.g., HPLC) to quantify the amino acid isomers. wikipedia.org
Key Influencing Factor The effective temperature history of the site is a critical driver of the reaction rate. york.ac.ukwhiterose.ac.uk

| Time Range | Particularly effective for dating over Quaternary timescales. wikipedia.org |

Unraveling Undiscovered Biological Functions and Signaling Roles

The specific biological functions and signaling roles of D-Alloisoleucine in complex organisms like mammals are largely undiscovered and remain a frontier for future research. Unlike its branched-chain amino acid (BCAA) counterparts—leucine (B10760876), isoleucine, and valine—which have well-documented roles in protein synthesis, metabolism, and cell signaling, D-Alloisoleucine is not incorporated into proteins and its physiological significance is not well understood. wikipedia.orgnih.gov

However, research in microorganisms has provided clues. For instance, studies have shown that D-Alloisoleucine can function as a precursor in the biosynthesis of d-isoleucine and N-methyl-l-alloisoleucine residues in actinomycins, a class of antibiotics produced by soil bacteria. nih.gov This demonstrates that enzymatic pathways exist in nature that can recognize and process this specific stereoisomer.

Future research may focus on whether D-Alloisoleucine, if present in a system, could act as a modulator or antagonist of biological pathways that are regulated by other BCAAs. BCAAs are known to be involved in the immune system, brain function, and signaling through the mTOR pathway. wikipedia.orgnih.gov The structural similarity of D-Alloisoleucine to these key signaling molecules suggests a potential, though yet unproven, for interaction with the receptors, transporters, and enzymes that regulate these critical cellular processes.

Table 3: Known and Potential Functions of D-Alloisoleucine

Functional Area Status Description
Microbial Biosynthesis Established Serves as a precursor for specific amino acid residues in the antibiotic actinomycin (B1170597). nih.gov
Mammalian Signaling Hypothetical Potential to interact with or modulate signaling pathways that utilize other branched-chain amino acids (e.g., mTOR pathway).
Metabolic Regulation Hypothetical Could potentially interfere with the transport or metabolism of proteinogenic BCAAs.

| Neurotransmission | Hypothetical | As BCAAs share transport proteins into the brain, D-Alloisoleucine could potentially influence neurotransmitter synthesis. wikipedia.org |

Development of Advanced Biotechnological Applications Utilizing D-Alloisoleucine

The unique stereochemistry of D-Alloisoleucine makes it a valuable chiral building block for the synthesis of complex organic molecules. Its primary biotechnological applications lie in its use as a pharmaceutical intermediate and as a starting material for bioactive substances. google.comgoogle.com

The development of efficient methods for producing pure D-Alloisoleucine is a critical enabler for these applications. Patented processes describe the synthesis of D-Alloisoleucine from L-isoleucine through enzymatic and chemical conversion steps, highlighting the industrial interest in this compound. google.comgoogle.com These methods are designed to overcome the difficulty of separating the four distinct stereoisomers of isoleucine. google.com

The potential applications are broad, spanning pharmaceuticals and agrochemicals. google.com As an unnatural amino acid, its incorporation into peptides or other drug candidates can confer unique properties, such as increased stability against enzymatic degradation or altered binding characteristics. Furthermore, its established role as a precursor in actinomycin synthesis suggests its potential use in metabolic engineering approaches to enhance the production of these or other valuable microbial products. nih.gov

Table 4: Biotechnological Applications of D-Alloisoleucine

Application Area Description Rationale
Pharmaceutical Intermediate Used as a starting material or key building block in the synthesis of pharmaceuticals. google.com Its specific three-dimensional structure is crucial for the biological activity of the final target molecule.
Chiral Synthesis Employed in the creation of enantiomerically pure compounds. Provides a specific stereochemical configuration that is difficult to produce otherwise.
Agrochemical Development Serves as a component or starting material for new agrochemicals. google.com Potential to create novel, biologically active substances for agricultural use.
Biochemical Research Used as a specialized chemical for fundamental medical and biochemical studies. google.com Enables investigation of enzyme specificity, metabolic pathways, and cellular processes.

| Fermentation/Biosynthesis | Potential to be used as a feed to enhance the production of specific microbial products like antibiotics. nih.gov | Bypasses or supplements natural biosynthetic pathways to increase yield. |

Q & A

Q. How can researchers determine the crystal structure of D-Alloisoleucine experimentally?

Use single-crystal X-ray diffraction with parameters optimized for monoclinic systems (space group P2₁, unit cell dimensions: a = 9.76 Å, b = 5.33 Å, c = 14.26 Å, β = 98.6°). Refinement via full-matrix least-squares methods, including anisotropic thermal parameters for non-hydrogen atoms, achieves an R-factor of 0.118 for observed reflections. Compare asymmetric unit conformations to L-isoleucine to identify stereochemical differences .

Q. What analytical techniques differentiate D-Alloisoleucine from its stereoisomers (e.g., L-Isoleucine)?

Apply chiral chromatography or nuclear magnetic resonance (NMR) to assess β-carbon configuration. For example, enantiomeric separation via HPLC with a chiral stationary phase resolves D/L pairs. Reference CAS 1509-35-9 (D-Alloisoleucine) and 73-32-5 (L-Isoleucine) for validation .

Q. What are the molecular characteristics of D-Alloisoleucine critical for laboratory identification?

Key properties include molecular formula (C₆H₁₃NO₂), molar mass (131.2 g/mol), and CAS registry number (1509-35-9). Use mass spectrometry (MS) for precise mass verification and infrared (IR) spectroscopy to confirm functional groups like amine and carboxyl moieties .

Q. How can researchers synthesize D-Alloisoleucine in laboratory settings?

Employ enantioselective synthesis methods, such as asymmetric hydrogenation of α-keto-β-methylvaleric acid derivatives. Validate purity via melting point analysis and optical rotation measurements, comparing results to literature values (e.g., optical rotation of +23.5° in aqueous HCl) .

Advanced Research Questions

Q. How do conformational differences in D-Alloisoleucine impact its biochemical interactions?

Compare asymmetric unit conformations (e.g., torsion angles around Cα-Cβ bonds) using X-ray crystallography under varying pH or temperature. Analyze hydrogen-bonding networks in crystal lattices to predict solubility or stability in biological systems .

Q. What methods resolve contradictions in chiral analysis data for D-Alloisoleucine?

Cross-validate findings using complementary techniques:

  • X-ray crystallography for absolute configuration.
  • Circular dichroism (CD) or optical rotatory dispersion (ORD) for solution-phase chirality.
  • Isotopic labeling (e.g., ¹³C NMR) to track stereochemical integrity during reactions .

Q. How can D-Alloisoleucine ratios inform geological or environmental studies?

Quantify D/L-alloisoleucine ratios in fossil samples via acid hydrolysis (free vs. peptide-bound fractions) followed by HPLC. Elevated D-alloisoleucine levels indicate racemization over time, useful for amino acid geochronology in Hiatella arctica or Mya truncata fossils .

Q. What experimental designs study D-Alloisoleucine’s role in microbial metabolism?

  • Use isotopically labeled (¹⁵N, ¹³C) D-Alloisoleucine in bacterial cultures.
  • Track incorporation into peptides via liquid chromatography-tandem MS (LC-MS/MS).
  • Compare metabolic pathways to L-isoleucine using gene knockout models in E. coli .

Methodological Frameworks

Q. How to apply the FINER criteria to formulate rigorous research questions on D-Alloisoleucine?

  • Feasible : Ensure access to chiral separation tools (e.g., HPLC) and crystallography facilities.
  • Novel : Investigate understudied applications, like its role in extremophile biochemistry.
  • Ethical : Adhere to guidelines for handling hazardous reagents (e.g., strong acids during hydrolysis).
  • Relevant : Align with gaps in chiral amino acid research, such as environmental aging biomarkers .

Q. What strategies validate purity and identity of synthesized D-Alloisoleucine?

  • Elemental analysis for C, H, N composition.
  • Thermogravimetric analysis (TGA) to detect hydrate or solvent residues.
  • High-resolution MS for exact mass (±0.001 Da tolerance).
  • Peer validation via comparison to published crystallographic data (e.g., CCDC entries) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.